Benzothiophen-3-ol, 5-ethoxy-2-hexyliminomethyl-
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Overview
Description
Benzothiophen-3-ol, 5-ethoxy-2-hexyliminomethyl- is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of an ethoxy group at the 5th position and a hexyliminomethyl group at the 2nd position of the benzothiophene core. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiophen-3-ol, 5-ethoxy-2-hexyliminomethyl- can be achieved through several synthetic routes. One common method involves the intramolecular Friedel-Crafts reaction, which is catalyzed by phosphoric acid. This method exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups . Another approach involves the use of transition metal-catalyzed reactions, such as the Rhodium-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzothiophen-3-ol, 5-ethoxy-2-hexyliminomethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or hexyliminomethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene-3-one derivatives, while reduction may produce benzothiophen-3-ol derivatives with modified side chains.
Scientific Research Applications
Benzothiophen-3-ol, 5-ethoxy-2-hexyliminomethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Benzothiophen-3-ol, 5-ethoxy-2-hexyliminomethyl- involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzothiophene: A simpler compound with a benzene ring fused to a thiophene ring.
Benzofuran: Similar to benzothiophene but with an oxygen atom instead of sulfur in the heterocyclic ring.
Uniqueness: Benzothiophen-3-ol, 5-ethoxy-2-hexyliminomethyl- is unique due to its specific structural modifications, which impart distinct chemical and physical properties. These modifications can enhance its reactivity, stability, and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C17H23NO2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-ethoxy-2-(hexyliminomethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C17H23NO2S/c1-3-5-6-7-10-18-12-16-17(19)14-11-13(20-4-2)8-9-15(14)21-16/h8-9,11-12,19H,3-7,10H2,1-2H3 |
InChI Key |
SIBYRAUKBSZHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=CC1=C(C2=C(S1)C=CC(=C2)OCC)O |
Origin of Product |
United States |
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